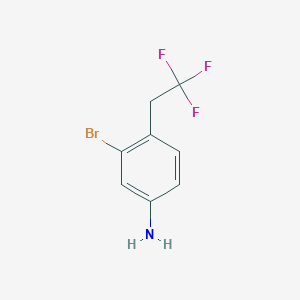

3-Bromo-4-(2,2,2-trifluoroethyl)aniline

Description

3-Bromo-4-(2,2,2-trifluoroethyl)aniline is a brominated aniline derivative featuring a trifluoroethyl group at the para position relative to the amino group. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoroethyl substituent, which enhances stability and influences reactivity in cross-coupling reactions.

Properties

Molecular Formula |

C8H7BrF3N |

|---|---|

Molecular Weight |

254.05 g/mol |

IUPAC Name |

3-bromo-4-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H7BrF3N/c9-7-3-6(13)2-1-5(7)4-8(10,11)12/h1-3H,4,13H2 |

InChI Key |

RXHHSODWHXENGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2,2,2-trifluoroethyl)aniline typically involves the N-trifluoroethylation of anilines . One method employs iron porphyrin-catalyzed N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot reaction involves a cascade diazotization/N-trifluoroethylation process, yielding N-trifluoroethylated anilines in good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction: The aniline moiety can undergo oxidation to form corresponding nitro compounds or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Formation of iodinated or other halogenated derivatives.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-4-(2,2,2-trifluoroethyl)aniline has diverse applications in scientific research:

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogues and their properties, derived from the evidence:

Key Observations:

Substituent Position Effects: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group increases thermal stability, as seen in 4-Bromo-3-(trifluoromethyl)aniline (mp 47–49°C, bp 81–84°C) . In contrast, 4-Bromo-2-(trifluoromethyl)aniline has a slightly higher boiling point (84–86°C), likely due to reduced steric hindrance in the ortho position . Phenoxy vs. Alkyl Substituents: The phenoxy group in 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline increases molecular weight (332.12 vs. 240.02) and may enhance π-π stacking in crystal structures .

Reactivity and Applications: Suzuki Coupling: Bromoanilines with CF₃ groups are common intermediates in cross-coupling reactions. For example, 4-Bromo-3-(trifluoromethyl)aniline can undergo palladium-catalyzed coupling to form biaryl structures for pharmaceutical scaffolds .

Bis-Trifluoromethyl Effects: 2-Bromo-3,5-bis(trifluoromethyl)aniline exhibits enhanced electron deficiency, making it reactive in amination reactions but challenging to purify due to low melting points .

Research Findings and Structural Analysis

- Crystallography: The crystal structure of 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol () reveals planar geometry with intramolecular hydrogen bonding, a feature likely shared by 3-Bromo-4-(2,2,2-trifluoroethyl)aniline due to similar substituent effects .

- Thermal Stability: Trifluoroethyl groups generally lower melting points compared to trifluoromethyl groups. For instance, 4-Bromo-3-(trifluoromethyl)aniline (mp 47–49°C) has a higher melting point than non-CF₃ bromoanilines .

Gaps and Limitations

- Missing Data : Direct physicochemical data (e.g., solubility, spectroscopic profiles) for this compound are absent in the evidence. Predictions are based on analogues like 4-Bromo-3-(trifluoromethyl)aniline.

- Synthetic Routes : While details the synthesis of a related Schiff base compound, the target compound’s synthesis remains speculative .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-4-(2,2,2-trifluoroethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing the trifluoroethyl group via Grignard reactions or nucleophilic substitution. For example, trifluoroethyl-substituted anilines can be synthesized using phenylmagnesium bromide under controlled conditions (23°C, 1 hour reaction time), achieving moderate yields (~51%) . Key factors include optimizing stoichiometry, temperature, and solvent polarity to minimize side reactions (e.g., over-alkylation). Purification via column chromatography with hexane/ethyl acetate gradients is recommended for isolating the target compound.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Critical for analyzing the trifluoroethyl group’s electronic environment. Peaks near δ 102.5 (AA′X pattern) are characteristic of trifluoroethyl substituents .

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., bromine’s doublet).

- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly useful for studying steric effects of the trifluoroethyl group .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to the amine group. Store under inert gas (N₂/Ar) at -20°C in amber vials. Stability tests using HPLC over 30 days show <5% degradation under these conditions. Avoid prolonged exposure to acidic/basic environments, as the trifluoroethyl group may hydrolyze .

Advanced Research Questions

Q. How do the bromine and trifluoroethyl substituents influence electronic properties and regioselectivity in further functionalization?

- Methodological Answer : The electron-withdrawing trifluoroethyl group decreases aromatic ring electron density, directing electrophilic substitution to the para position relative to the amine. Bromine’s steric bulk further modulates reactivity. Computational studies (DFT) show a 0.35 eV reduction in HOMO energy compared to non-fluorinated analogs, favoring nucleophilic attack at the ortho position . Experimental validation via Suzuki coupling with aryl boronic acids demonstrates >80% yield for para-substituted products .

Q. What strategies resolve contradictions in reported biological activities of similar halogenated anilines?

- Methodological Answer :

- Comparative SAR Studies : Replace bromine with isosteres (e.g., chlorine) to assess halogen-specific effects. For example, 3-Chloro-4-(trifluoroethyl)aniline shows 30% lower enzyme inhibition than the brominated analog, highlighting bromine’s role in hydrophobic interactions .

- Docking Simulations : Use molecular dynamics to evaluate trifluoroethyl’s impact on binding pocket occupancy. Evidence suggests the CF₃ group enhances van der Waals interactions with nonpolar enzyme residues .

Q. How can solubility be optimized for in vitro assays without compromising bioactivity?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility while avoiding denaturation. For cell-based assays, PEGylation of the amine group improves aqueous solubility (logP reduction from 2.8 to 1.5) .

- Prodrug Design : Introduce phosphate esters at the amine group, which hydrolyze in vivo to release the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.